molecular formula C25H20ClN3O4 B2927842 N-(2-chlorophenyl)-2-(3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide CAS No. 894890-09-6

N-(2-chlorophenyl)-2-(3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide

Cat. No. B2927842
CAS RN: 894890-09-6
M. Wt: 461.9
InChI Key: YCWBYGFRFGZQHQ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C25H20ClN3O4 and its molecular weight is 461.9. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-2-(3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-2-(3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

The spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs, including compounds with structures similar to N-(2-chlorophenyl)-2-(3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide, have shown potential applications in photovoltaic cells. These compounds exhibit good light harvesting efficiency and free energy of electron injection, making them suitable as photosensitizers in dye-sensitized solar cells (DSSCs). Furthermore, the non-linear optical (NLO) activity of these compounds indicates potential in NLO applications. Molecular docking studies with Cyclooxygenase 1 (COX1) have revealed binding interactions, suggesting potential in ligand-protein interaction studies (Mary et al., 2020).

Antibacterial Agents

Derivatives of naphthyridin-yl acetamides, similar in structure to the target compound, have been synthesized and shown significant antibacterial activity. These derivatives were created from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide and tested for their efficacy against various bacterial strains, highlighting their potential as antibacterial agents (Ramalingam et al., 2019).

Pincer Catalysts for Ketone Reduction

The synthesis of benzoyl acetamide derivatives from 1-naphthylamine, leading to compounds with functionalities akin to the target compound, has been explored for their application in ketone reduction. These compounds have been utilized to prepare pincer catalysts, demonstrating their utility in catalytic processes (Facchetti et al., 2016).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O4/c1-15-10-11-18-24(32)19(23(31)16-6-5-7-17(12-16)33-2)13-29(25(18)27-15)14-22(30)28-21-9-4-3-8-20(21)26/h3-13H,14H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWBYGFRFGZQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3Cl)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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